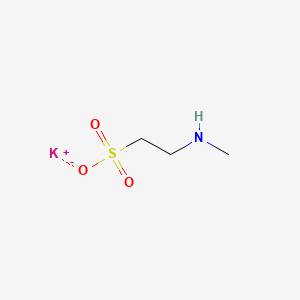
2-methyl-2-(propan-2-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(propan-2-ylsulfanyl)propanoic acid is an organic compound characterized by the presence of an isopropylthio group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(propan-2-ylsulfanyl)propanoic acid typically involves the reaction of isopropylthiol with a suitable precursor, such as 2-methylpropanoic acid. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the thiol addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(propan-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the isopropylthio group under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-2-(propan-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(propan-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The isopropylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-2-methylpropanoic acid: Similar structure but with a methylthio group instead of an isopropylthio group.
2-(Ethylthio)-2-methylpropanoic acid: Contains an ethylthio group.
2-(Propylthio)-2-methylpropanoic acid: Contains a propylthio group.
Uniqueness
2-methyl-2-(propan-2-ylsulfanyl)propanoic acid is unique due to the presence of the isopropylthio group, which can impart different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H,8,9) |
InChI Key |
SKNVNAOTJCEBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2-bromophenyl)ethylidene]hydroxylamine](/img/structure/B8751518.png)





![(S)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8751549.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)


